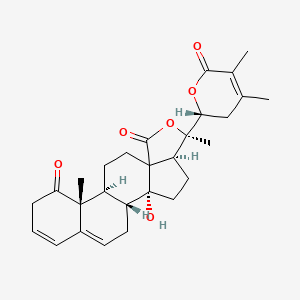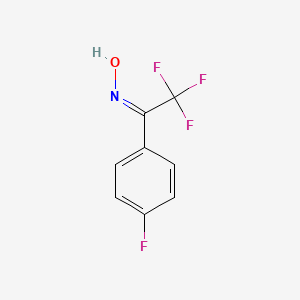
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime: is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups. This particular compound is notable for its trifluoromethyl and fluoro-phenyl substituents, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime typically involves the reaction of 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone+NH2OH⋅HCl→2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime+HCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The oxime group can be oxidized to form nitrile oxides under specific conditions.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl and fluoro-phenyl groups can undergo various substitution reactions, including nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like peracids or hypervalent iodine compounds.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime is used as an intermediate in the synthesis of various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Fluorinated compounds, in general, are of interest in drug development due to their enhanced metabolic stability and bioavailability. This compound can serve as a building block for designing new pharmaceuticals.
Industry: In the chemical industry, it is used in the development of agrochemicals, polymers, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl and fluoro-phenyl groups can enhance binding affinity and selectivity towards the target.
Comparación Con Compuestos Similares
- 2,2,2-Trifluoro-1-phenylethanone oxime
- 4-Fluoro-2,2,2-trifluoroacetophenone oxime
- 2,2,2-Trifluoro-1-(4-chloro-phenyl)-ethanone oxime
Comparison: Compared to similar compounds, 2,2,2-Trifluoro-1-(4-fluoro-phenyl)-ethanone oxime is unique due to the presence of both trifluoromethyl and fluoro-phenyl groups. These substituents impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of these groups can enhance the compound’s stability, lipophilicity, and overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C8H5F4NO |
|---|---|
Peso molecular |
207.12 g/mol |
Nombre IUPAC |
(NZ)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C8H5F4NO/c9-6-3-1-5(2-4-6)7(13-14)8(10,11)12/h1-4,14H/b13-7- |
Clave InChI |
OMDSUMRWMHEBEE-QPEQYQDCSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N/O)/C(F)(F)F)F |
SMILES canónico |
C1=CC(=CC=C1C(=NO)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



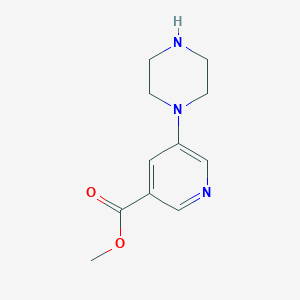
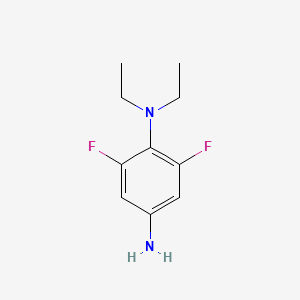

![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)

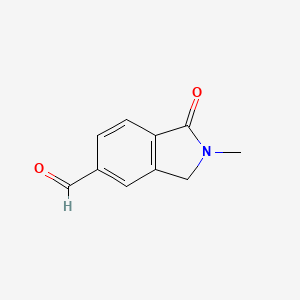
![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
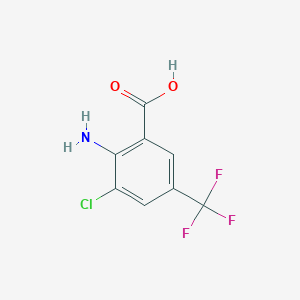
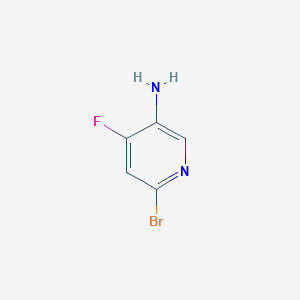
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
